Benthiavalicarb

Catalog No.
S652899
CAS No.
413615-35-7
M.F
C15H18FN3O3S
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benthiavalicarb

CAS Number

413615-35-7

Product Name

Benthiavalicarb

IUPAC Name

[(2S)-1-[[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamic acid

Molecular Formula

C15H18FN3O3S

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C15H18FN3O3S/c1-7(2)12(19-15(21)22)13(20)17-8(3)14-18-10-5-4-9(16)6-11(10)23-14/h4-8,12,19H,1-3H3,(H,17,20)(H,21,22)/t8-,12+/m1/s1

InChI Key

VVSLYIKSEBPRSN-PELKAZGASA-N

SMILES

CC(C)C(C(=O)NC(C)C1=NC2=C(S1)C=C(C=C2)F)NC(=O)O

Synonyms

((1S)-1-((((1R)-1-(6-fluoro-2-benzothiazolyl)ethyl)amino)carbonyl)-2-methylpropyl)carbamic acid, 1-methylethyl ((1S)-1-((((1R)-1-(6-fluoro-2-benzothiazolyl)ethyl)amino)carbonyl)-2-methylpropyl)carbamate, benthiavalicarb, benthiavalicarb isopropyl, benthiavalicarb-isopropyl, carbamic acid, ((1S)-1-((((1R)-1-(6-fluoro-2-benzothiazolyl)ethyl)amino)carbonyl)-2-methylpropyl)-, carbamic acid, ((1S)-1-((((1R)-1-(6-fluoro-2-benzothiazolyl)ethyl)amino)carbonyl)-2-methylpropyl)-, 1-methylethyl ester, carbamic acid, (1-(((1-(6-fluoro-2-benzothiazolyl)ethyl)amino)carbonyl)-2-methylpropyl)-, 1-methylethyl ester, (S-(R*,S*))-, carbamic acid, n-((1S)-1-((((1R)-1-(6-fluoro-2-benzothiazolyl)ethyl)amino)carbonyl)-2-methylpropyl)-, carbamic acid, n-((1S)-1-((((1R)-1-(6-fluoro-2-benzothiazolyl)ethyl)amino)carbonyl)-2-methylpropyl)-, 1-methylethyl ester, flubenthiavalicarb, KIF-230

Canonical SMILES

CC(C)C(C(=O)NC(C)C1=NC2=C(S1)C=C(C=C2)F)NC(=O)O

Isomeric SMILES

C[C@H](C1=NC2=C(S1)C=C(C=C2)F)NC(=O)[C@H](C(C)C)NC(=O)O

Benthiavalicarb in Agricultural Research

  • Understanding Mode of Action

    Research is ongoing to elucidate the exact mode of action of benthiavalicarb against fungal pathogens. However, studies suggest it disrupts fungal cell wall synthesis by inhibiting the formation of microtubules, essential components of the fungal cytoskeleton []. This inhibits fungal growth and development, ultimately leading to pathogen death.

  • Disease Control Efficacy

    A significant area of research focuses on evaluating the efficacy of benthiavalicarb against various fungal diseases in different crops. Researchers conduct field trials and controlled environment studies to assess its effectiveness in controlling diseases like downy mildew, powdery mildew, and late blight in various crops like potatoes, grapes, vegetables, and ornamentals. These studies help determine optimal application rates, timing, and potential integration with other disease management strategies.

  • Resistance Management

    The emergence of fungicide resistance in fungal populations is a growing concern. Research explores the potential for resistance development against benthiavalicarb in various fungal pathogens. This includes monitoring fungicide-treated fields for resistant strains and evaluating the effectiveness of different application strategies to minimize resistance development.

Benthiavalicarb in Environmental Research

While the primary focus is on agricultural applications, some research explores the environmental behavior of benthiavalicarb. This includes studies on:

  • Degradation in Soil and Water

    Researchers investigate the degradation pathways and persistence of benthiavalicarb in soil and water environments. This helps assess its potential impact on non-target organisms and environmental persistence.

  • Leaching and Runoff

    Studies examine the leaching potential of benthiavalicarb in soil profiles to assess the risk of groundwater contamination. Additionally, research explores potential runoff from agricultural fields to evaluate its impact on surface water bodies.

Benthiavalicarb isopropyl is a synthetic fungicide belonging to the carbamate class, specifically designed for agricultural applications. Its chemical formula is C₁₈H₂₄FN₃O₃S, and it primarily functions as a protective and curative agent against downy mildew in crops such as grapes and tomatoes. The compound is a mixture of two stereoisomers: the R-L stereoisomer exhibits significant pesticidal activity, while the S-L stereoisomer is largely inactive and present as a minor impurity .

Benthiavalicarb isopropyl acts by inhibiting phospholipid biosynthesis, which is crucial for the cellular membranes of fungi. This mechanism disrupts the growth and reproduction of fungal pathogens, effectively controlling diseases like downy mildew. The compound undergoes degradation in soil through both chemical and biological processes, with a reported half-life of approximately 19 days in certain soil types .

The biological activity of benthiavalicarb isopropyl includes moderate toxicity to various non-target organisms. It has been classified as harmful to aquatic life and has shown potential endocrine-disrupting effects. Acute toxicity studies indicate that it has low mammalian oral toxicity, with an LD50 greater than 2000 mg/kg in rats . Long-term studies have revealed non-neoplastic liver changes in rodents, suggesting potential chronic effects .

The synthesis of benthiavalicarb typically involves multi-step organic reactions starting from readily available precursors. Key steps include the formation of the carbamate linkage and the introduction of the fluoro-benzothiazole moiety. The detailed synthetic pathway may vary depending on specific laboratory protocols but generally adheres to established organic synthesis techniques .

Benthiavalicarb is primarily utilized in agriculture as a fungicide to protect crops from fungal pathogens. It has been registered for use on grapes and tomatoes, both in field and greenhouse settings. Its formulations include water-dispersible granules and combinations with other fungicides like mancozeb to enhance efficacy against various fungal diseases .

Several compounds share structural or functional similarities with benthiavalicarb, particularly within the carbamate class of fungicides. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaMechanism of ActionUnique Features
MancozebC₁₄H₁₈MnN₄S₄Multi-site action on fungiBroad-spectrum activity
PropamocarbC₁₄H₁₈N₂O₄SInhibits chitin synthesisLess toxic to non-target insects
AzoxystrobinC₁₈H₁₈N₂O₅Inhibits mitochondrial respirationSystemic action
ChlorothalonilC₈Cl₆N₂Multi-site actionBroad-spectrum but more toxic

Benthiavalicarb's unique mechanism involving phospholipid biosynthesis inhibition differentiates it from these compounds, which often target different pathways within fungal cells.

Phospholipid Biosynthesis Inhibition Pathways

Benthiavalicarb exerts its primary antifungal effect through the comprehensive disruption of phospholipid biosynthesis pathways in oomycete pathogens [1] [2]. The compound specifically targets the cell wall biosynthesis machinery, fundamentally altering the structural integrity of pathogen cells during critical developmental phases.

The phospholipid biosynthesis inhibition manifests through multiple interconnected pathways. Benthiavalicarb inhibits the incorporation of glucose into the β-1,4 glucan fraction of cell walls, effectively blocking cellulose synthesis in germinating cystospores and developing mycelial structures [3] [4]. This inhibition occurs at the cell wall level, where the compound prevents the proper assembly and deposition of essential structural components.

Research has demonstrated that benthiavalicarb affects cytoskeletal elements and membrane-bound components responsible for transporting cell wall precursors [3]. The compound disrupts the normal architecture of developing cell walls, leading to characteristic swelling symptoms in treated oomycete structures. These morphological changes are reversible upon compound removal, indicating a specific and reversible binding mechanism rather than permanent cellular damage.

The biochemical pathway disruption extends beyond simple enzyme inhibition to encompass the entire cellular machinery involved in wall component synthesis and transport [5]. Benthiavalicarb interferes with the coordinated processes of precursor molecule generation, transport, and incorporation into the growing cell wall matrix, creating a cascade of biosynthetic failures that ultimately prevents successful pathogen development.

Target Enzyme Interactions and Binding Affinity

The primary molecular target of benthiavalicarb is cellulose synthase A3 (CesA3), a crucial enzyme responsible for cellulose biosynthesis in oomycete cell walls [6] [3]. This enzyme represents the cornerstone of cell wall formation, making it an ideal target for selective fungicidal action against oomycete pathogens.

Benthiavalicarb binds specifically to the transmembrane domains of CesA3, creating a stable enzyme-inhibitor complex that blocks normal catalytic activity [3] [4]. The binding mechanism involves specific interactions with amino acid residues within the enzyme's active site, particularly at position 1105 where glycine residues play a critical role in maintaining proper enzyme conformation and function.

The binding affinity characteristics demonstrate high specificity for oomycete CesA3 compared to plant cellulose synthases, explaining the compound's selective toxicity profile [7]. This selectivity stems from structural differences between oomycete and plant cellulose synthases, allowing benthiavalicarb to effectively target pathogen enzymes while minimizing phytotoxic effects on host plants.

Studies utilizing radioactive labeling have confirmed that benthiavalicarb acts primarily at the cell wall surface without significant cellular penetration [4]. The compound's mechanism involves external binding to the enzyme complex, preventing normal substrate access and catalytic function. This external mode of action contributes to the compound's effectiveness against various developmental stages of oomycete pathogens.

The enzyme-inhibitor interaction demonstrates competitive inhibition kinetics, where benthiavalicarb competes with natural substrates for binding sites on CesA3 [3]. This competitive mechanism explains the concentration-dependent effects observed in biological assays and provides insight into optimal application strategies for field use.

Systemic Activity and Plant Protection Mechanisms

Benthiavalicarb exhibits exceptional systemic activity within treated plants, providing both local and translocation-mediated protection against oomycete infections [8] [6]. The compound demonstrates mobility in both xylem and phloem tissues, enabling comprehensive plant protection from a single application point.

Root application of benthiavalicarb provides prolonged foliar protection lasting up to 42 days in controlled environment studies [8]. This extended protection period results from the compound's favorable physicochemical properties, including appropriate solubility characteristics and plant tissue compatibility. The systemic distribution ensures that newly emerged plant tissues receive protective concentrations of the active compound.

The plant protection mechanism operates through both preventive and curative modes of action [9] [2]. In preventive applications, benthiavalicarb creates a protective barrier that inhibits initial infection attempts. When applied curatively, the compound can halt disease progression by targeting actively growing pathogen structures, preventing further tissue colonization and sporulation.

Translaminar activity represents another crucial component of benthiavalicarb's protection mechanism [3]. The compound can move through leaf tissues from the point of application to the opposite leaf surface, providing protection against infections that might occur on untreated plant surfaces. This translaminar movement is particularly valuable in dense crop canopies where complete spray coverage is challenging to achieve.

The systemic activity profile demonstrates concentration-dependent effectiveness, with higher application rates providing extended protection periods [8]. Field studies have confirmed that single applications at optimized concentrations can provide season-long protection against major oomycete diseases, including late blight in tomatoes and downy mildew in cucurbits and basil.

Resistance Management Strategies in Agricultural Applications

The development of resistance management strategies for benthiavalicarb follows established principles of fungicide resistance prevention, emphasizing the preservation of product efficacy through strategic application practices [10] [11]. These strategies are essential due to the documented occurrence of resistance in certain oomycete populations.

Mixture applications represent the cornerstone of resistance management for benthiavalicarb and other CAA fungicides [10] [11]. The compound should never be applied as a single active ingredient but always in combination with fungicides possessing different modes of action. Effective mixture partners include FRAC Group 4 compounds (phenylamides), FRAC Group 11 compounds (QoI fungicides), and multi-site contact fungicides such as mancozeb.

Application frequency limitations constitute another critical resistance management component [10]. The maximum number of benthiavalicarb applications should not exceed four per growing season, with the total CAA exposure limited to 33% of the total fungicide protection period. This limitation reduces selection pressure on pathogen populations while maintaining adequate disease control.

Mode of action rotation provides an additional layer of resistance management [11] [12]. Alternating benthiavalicarb applications with fungicides from different FRAC groups prevents the continuous selection of resistant individuals within pathogen populations. Effective rotation partners include oxathiapiprolin (FRAC 49), ametoctradin (FRAC 45), and cymoxanil (FRAC 27).

Preventive application timing represents a crucial strategy for resistance management [10]. Applying benthiavalicarb before infection periods occur reduces the likelihood of selecting resistant individuals from pathogen populations. This proactive approach maintains higher field efficacy while minimizing the risk of resistance development.

Monitoring programs form an essential component of comprehensive resistance management [13]. Regular sensitivity testing of pathogen populations allows for early detection of resistance development, enabling timely adjustments to management strategies. These programs utilize both laboratory bioassays and molecular diagnostic techniques to assess population sensitivity levels.

The resistance management framework emphasizes integrated disease management approaches that combine chemical control with cultural practices, biological control agents, and resistant crop varieties [14]. This holistic approach reduces overall fungicide selection pressure while maintaining effective disease control, thereby extending the useful life of benthiavalicarb and other CAA fungicides.

XLogP3

2.8

UNII

6YZ3ZXJ6WN

Other CAS

413615-35-7

Wikipedia

Benthiavalicarb

Use Classification

Agrochemicals -> Fungicides
Fungicides

Dates

Last modified: 08-15-2023

Experimental study on the carcinogenic effects of pesticides with ascertained carcinogenic activity under the conditions of its simultaneous influence on the organism of laboratory animals

Serhii Omelchuk, Alina Syrota, Olena Vavrinevych, Anna Blagaia, Viktoriia Lisovska, Olena Reshavska
PMID: 30448796   DOI:

Abstract

Introduction: It is known that pesticides have both short-term and long-term effects of the action on the human body. Today, taking into account the growth rate of the agricultural crops protection means' market and the expansion of the range of pesticide mixtures and combined formulations, there is a need for a more in-depth study of its possible effects on the environment and the human body. Recently, a new fungicide containing a mixture of two active substances, benthiavalicarb isopropyl and folpet, was introduced for application in Ukraine. Considering the possible influence of both substances on the enzyme systems involved in the xenobiotic metabolism, potentiation of its carcinogenic action in the formulation can be expected. No genotoxic effect was revealed studying in vivo studies the mutagenic activity of both substances isolated. Therefore, both substances are epigenetic carcinogens with a promoter threshold mechanism of action. In this regard, the promoter action of these substances was studied by us in the mid-term test on a multi-organ model. The aim: The purpose of our work was an experimental study of the carcinogenic action of benthiavalicarb-isopropyl and folpet - substances with ascertained carcinogenic activity, under the conditions of its simultaneous influence on the organism of laboratory animals (rats and mice).
Materials and methods: Toxicological, toxicometric (weight of animals, absolute, relative mass of internal organs) histological, microscopic, histochemical, and statistical methods were used in the study.
Results and conclusions: No combined action of folpet and benthiavalicarb-isopropyl on the proliferation of carcinogen-transformed hepatocytes and the formation of hyperplastic nodules expressing γ-glutamyltranspeptidases (γ-GTP) as markers of pre-tumor changes in hepatocarcinogenesis was revealed. This allows us to conclude that there is no modifying effect of the folpet on carcinogenicity.


Root treatment with oxathiapiprolin, benthiavalicarb or their mixture provides prolonged systemic protection against oomycete foliar pathogens

Yigal Cohen
PMID: 31929586   DOI: 10.1371/journal.pone.0227556

Abstract

Oxathiapiprolin is a fungicide effective against downy mildews of cucumber (Pseudoperonospora cubensis) and basil (Peronospora belbahrii) and late blight of tomato (Phytophthora infestans). To avoid fungicide resistance, it is recommended to apply oxathiapiprolin as a mixture with a partner fungicide that have a different mode of action. Here it is shown that a single application of oxathiapiprolin, benthiavalicarb, or their mixture (3+7, w/w) to the root of nursery plants grown in multi-cell trays provided prolonged systemic protection against late blight and downy mildews in growth chambers and in field tests. Soil application of 1mg active ingredient per plant provided durable protection of up to four weeks in tomato against late blight, cucumber against downy mildew and basil against downy mildew. Not only did the mixture of oxathiapiprolin and benthiavalicarb provide excellent systemic control of these diseases but also mutual protection against resistance towards both oxathiapiprolin and benthiavalicarb.


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